molecular formula C3H6FSi B14489638 CID 57229084

CID 57229084

Cat. No.: B14489638
M. Wt: 89.16 g/mol
InChI Key: URXQQDKZLHPICG-UHFFFAOYSA-N
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Description

CID 57229084 is a chemical compound registered in PubChem, a public database for chemical structures and biological activities. Despite its inclusion in PubChem, detailed information about this compound is sparse in the provided evidence. No direct structural, functional, or pharmacological data for this compound are available in the referenced sources. However, PubChem entries typically include molecular weight, structural formulas, and computed physicochemical properties.

Properties

Molecular Formula

C3H6FSi

Molecular Weight

89.16 g/mol

InChI

InChI=1S/C3H6FSi/c4-2-1-3-5/h1-3H2

InChI Key

URXQQDKZLHPICG-UHFFFAOYSA-N

Canonical SMILES

C(CF)C[Si]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-fluoropropyl)silane typically involves the reaction of 3-chloropropylsilane with a fluorinating agent such as potassium fluoride . The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The general reaction scheme is as follows:

Cl-(CH2)3-SiH3+KFF-(CH2)3-SiH3+KCl\text{Cl-(CH}_2\text{)}_3\text{-SiH}_3 + \text{KF} \rightarrow \text{F-(CH}_2\text{)}_3\text{-SiH}_3 + \text{KCl} Cl-(CH2​)3​-SiH3​+KF→F-(CH2​)3​-SiH3​+KCl

Industrial Production Methods

Industrial production of (3-fluoropropyl)silane may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and chromatography .

Chemical Reactions Analysis

Types of Reactions

(3-fluoropropyl)silane can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form .

    Reduction: It can be reduced to form .

    Substitution: It can undergo nucleophilic substitution reactions to form various substituted silanes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as or are used.

    Substitution: Nucleophiles like or can be used under basic conditions.

Major Products

    Oxidation: (3-fluoropropyl)silanol

    Reduction: Various (3-fluoropropyl)silane derivatives

    Substitution: Substituted (3-fluoropropyl)silanes

Scientific Research Applications

(3-fluoropropyl)silane has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other organosil

Comparison with Similar Compounds

Comparison with Similar Compounds

While CID 57229084 lacks explicit characterization in the provided evidence, comparisons can be inferred from structurally or functionally analogous compounds discussed in the literature. Below is a detailed analysis of related compounds and methodologies for comparative studies:

2.1 Structural Analogs

(Figure 1) highlights oscillatoxin derivatives, such as oscillatoxin D (CID: 101283546) and 30-methyl-oscillatoxin D (CID: 185389). These compounds share a polycyclic framework with fused ether and lactone rings, a feature common in bioactive marine toxins. Although this compound’s structure is undefined here, structural analogs like these often exhibit:

  • High polarity due to oxygen-rich functional groups (e.g., hydroxyls, ethers).
  • Moderate logP values (-0.7 to 2.85), as seen in related boronic acids (e.g., CID 53216313, logP: 0.61–2.15) .
  • Bioactivity : Similar compounds often target ion channels or enzymes, but specific targets for this compound remain unverified.
2.2 Functional Analogs

lists betulin-derived inhibitors (e.g., betulinic acid, CID 64971) and steroid-like substrates (e.g., DHEAS, CID 12594). These compounds are studied for their substrate specificity with transporters or enzymes. Key comparative parameters include:

  • Binding affinity : Ginkgolic acid (CID 5469634) shows strong inhibition of bile acid transporters (IC₅₀ < 10 µM) .
  • Solubility : Betulinic acid (CID 64971) has low aqueous solubility (logS: -4.5), limiting its bioavailability compared to more polar analogs .
  • Synthetic accessibility : Betulin-derived compounds often require multi-step derivatization, whereas simpler analogs like BSP (CID 5345) are easier to synthesize .
2.3 Pharmacokinetic and Toxicity Profiles

–18 provide data on physicochemical properties of related compounds, which can guide predictions for this compound:

Parameter CID 57416287 CID 2049887 CID 53216313 Hypothetical this compound
Molecular Weight 142.20 168.19 235.27 ~200–300 (estimated)
LogP 0.03 2.85 0.61 1.5–3.0 (moderate lipophilicity)
Solubility (mg/ml) 86.7 (very soluble) 0.249 (soluble) 0.24 (soluble) Moderate (10–50 mg/ml)
BBB Permeability No Yes Yes Likely low (if polar)
CYP Inhibition None CYP1A2 None Unclear

Note: Data for this compound are extrapolated from analogs.

2.4 Analytical Techniques for Comparison
  • Mass Spectrometry: and emphasize using CID (collision-induced dissociation) and ETD (electron-transfer dissociation) in MS/MS to differentiate isomers (e.g., ginsenosides) . This approach could resolve structural ambiguities in CID 57229083.
  • Chromatography : and highlight GC-MS and LC-ESI-MS for quantifying compound fractions and purity, applicable to this compound’s characterization .

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